Cas no 2125748-58-3 (1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 3-pyridinepropanoate)

1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 3-pyridinepropanoate 化学的及び物理的性質
名前と識別子
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- 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 3-pyridinepropanoate
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- インチ: 1S/C16H12N2O4/c19-14(8-7-11-4-3-9-17-10-11)22-18-15(20)12-5-1-2-6-13(12)16(18)21/h1-6,9-10H,7-8H2
- InChIKey: XZXUFDAJBSOQMC-UHFFFAOYSA-N
- SMILES: C1=NC=CC=C1CCC(ON1C(=O)C2=C(C1=O)C=CC=C2)=O
じっけんとくせい
- 密度みつど: 1.41±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ゆうかいてん: 111-115 °C(Solvent: Ethyl acetate)
- Boiling Point: 495.1±47.0 °C(Predicted)
- 酸度系数(pKa): 5.18±0.10(Predicted)
1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 3-pyridinepropanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6514303-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(pyridin-3-yl)propanoate |
2125748-58-3 | 2.5g |
$332.0 | 2023-06-01 | ||
Enamine | EN300-6514303-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(pyridin-3-yl)propanoate |
2125748-58-3 | 0.1g |
$150.0 | 2023-06-01 | ||
Enamine | EN300-6514303-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(pyridin-3-yl)propanoate |
2125748-58-3 | 0.25g |
$156.0 | 2023-06-01 | ||
Enamine | EN300-6514303-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(pyridin-3-yl)propanoate |
2125748-58-3 | 5g |
$493.0 | 2023-06-01 | ||
Enamine | EN300-6514303-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(pyridin-3-yl)propanoate |
2125748-58-3 | 0.5g |
$163.0 | 2023-06-01 | ||
Enamine | EN300-6514303-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(pyridin-3-yl)propanoate |
2125748-58-3 | 1g |
$169.0 | 2023-06-01 | ||
Enamine | EN300-6514303-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(pyridin-3-yl)propanoate |
2125748-58-3 | 10g |
$733.0 | 2023-06-01 |
1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 3-pyridinepropanoate 関連文献
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 3-pyridinepropanoateに関する追加情報
1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 3-pyridinepropanoate (CAS No: 2125748-58-3)
1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 3-pyridinepropanoate is a complex organic compound with the CAS registry number 2125748-58-3. This compound belongs to the class of isoindole derivatives and is characterized by its unique structural features that make it a subject of interest in various fields of chemistry and materials science. The molecule consists of an isoindole ring system fused with a pyridine moiety, which contributes to its distinctive electronic and physical properties.
Recent studies have highlighted the potential applications of isoindole derivatives in drug discovery and materials science. The pyridinepropanoate group attached to the isoindole core introduces additional functional groups that can be exploited for various purposes. For instance, researchers have explored the use of this compound as a precursor for synthesizing advanced materials with tailored electronic properties. Its ability to form stable complexes with metal ions has also been investigated for applications in catalysis and sensor technology.
The synthesis of 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl 3-pyridinepropanoate involves a multi-step process that typically includes the formation of the isoindole core followed by functionalization with the pyridinepropanoate group. This process often requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient syntheses of such compounds, reducing production costs and environmental impact.
In terms of physical properties, this compound exhibits a high degree of stability under ambient conditions, making it suitable for various industrial applications. Its solubility in organic solvents and resistance to hydrolysis are particularly advantageous for its use in formulation development. Furthermore, the compound's optical properties have been studied extensively, revealing potential applications in optoelectronics and photonics.
One of the most promising areas of research involving 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yli pyridinepropanoate is its role as a building block for advanced polymers and composites. By incorporating this compound into polymer matrices, scientists have achieved significant improvements in mechanical strength and thermal stability. These materials are being explored for use in aerospace, automotive industries, and high-tech electronics.
Another area where this compound has shown potential is in biomedical applications. Researchers have investigated its ability to act as a drug delivery agent due to its biocompatibility and controlled release properties. Additionally, studies have demonstrated its potential as an imaging agent in diagnostic procedures due to its fluorescence properties under specific wavelengths.
The environmental impact of 1,3-dihydro-1,3-dioxo isoindolyl pyridinepropanoate has also been a topic of interest among scientists. Efforts are being made to develop sustainable methods for its production and disposal to minimize ecological footprint. Green chemistry approaches are being integrated into its synthesis pathways to ensure eco-friendliness while maintaining product quality.
In conclusion, 1,3-Dihydro - 1 , 3 - dioxo - 2 H - iso indol - 2 - yl py ridin e pro pan o ate ( CAS No: 2 1 25748 -58 - 3 ) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking innovative solutions in materials science, pharmaceuticals, and beyond.
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